molecular formula C14H15N5O2 B15154139 2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15154139
M. Wt: 285.30 g/mol
InChI Key: KTXFXPZZBSJQTP-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts DNA synthesis and cell division, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its pyrido[2,3-d]pyrimidine core also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

2,4-diamino-5-(4-methoxyphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H15N5O2/c1-21-8-4-2-7(3-5-8)9-6-10(20)17-13-11(9)12(15)18-14(16)19-13/h2-5,9H,6H2,1H3,(H5,15,16,17,18,19,20)

InChI Key

KTXFXPZZBSJQTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=NC(=NC(=C23)N)N

Origin of Product

United States

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